

Application Notes for endo-BCN-NHS Carbonate in Fluorescent Probe Creation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *endo-BCN-NHS carbonate*

Cat. No.: *B3027895*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

endo-Bicyclo[6.1.0]nonyne-N-hydroxysuccinimidyl carbonate (**endo-BCN-NHS carbonate**) is a heterobifunctional linker that serves as a powerful tool for the creation of fluorescent probes for biological imaging and drug development applications.^{[1][2][3][4][5][6]} This reagent facilitates a two-step labeling strategy. First, the N-hydroxysuccinimidyl (NHS) carbonate group reacts efficiently with primary amines, such as the lysine residues on proteins, to form a stable carbamate linkage.^[1] This initial step introduces the bicyclononyne (BCN) moiety, a strained alkyne, onto the biomolecule of interest.

The incorporated BCN group is then available for highly specific and efficient bioorthogonal reactions, namely Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with azide-functionalized molecules or Inverse-Electron-Demand Diels-Alder (IEDDA) reaction with tetrazine-functionalized molecules.^{[1][3][7]} These "click chemistry" reactions are copper-free, making them ideal for use in living systems without the concern of copper-induced cytotoxicity.^[1] By reacting the BCN-labeled biomolecule with a fluorescently-tagged azide or tetrazine, a stable fluorescent probe can be generated.

Key Features and Applications

- **High Specificity and Bioorthogonality:** The SPAAC and IEDDA reactions are highly selective, minimizing off-target labeling in complex biological environments.

- **Copper-Free Click Chemistry:** The absence of a copper catalyst makes this method suitable for live-cell imaging and in vivo studies.[\[1\]](#)
- **Stable Conjugation:** The formation of a stable carbamate bond from the NHS carbonate and a stable triazole or dihydropyrazine linkage from the click reaction ensures the integrity of the fluorescent probe.[\[1\]](#)
- **Versatility:** This method can be applied to a wide range of biomolecules containing primary amines, including proteins, antibodies, and peptides.
- **Applications in Research and Drug Development:**
 - **Fluorescent Labeling:** Creation of fluorescently labeled proteins and antibodies for use in fluorescence microscopy, flow cytometry, and other imaging techniques.
 - **Probe Development:** Design of targeted fluorescent probes for imaging specific cellular components or processes.[\[4\]](#)
 - **Drug Delivery:** Use as a modular linker in the development of targeted therapeutics and antibody-drug conjugates (ADCs).[\[4\]](#)
 - **Bioconjugation:** Linking of different biomolecules to create novel functional constructs.[\[4\]](#)

Data Presentation

The following table summarizes key quantitative data related to the reactivity of endo-BCN in bioorthogonal reactions. It is important to note that reaction rates are influenced by various factors including the specific azide or tetrazine used, solvent, and temperature.

Reaction Type	Reactants	Second-Order Rate Constant (k_2) [$M^{-1}s^{-1}$]	Conditions
SPAAC	endo-BCN and Benzyl Azide	0.29	CD ₃ CN/D ₂ O (1:2)
SPAAC	endo-BCN and a Fluorinated Azide (PhOCF ₂ CF ₂ N ₃)	Faster than non-fluorinated azides	THF/water (9:1)
IEDDA	endo-BCN and 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine	~118	Methanol
IEDDA	endo-BCN and a sulfonated tetrazole	11,400 - 39,200	PB/ACN (1:1), photo-induced

Note: The reactivity of endo-BCN is generally slightly higher than its exo-BCN counterpart in SPAAC reactions.[8] In IEDDA reactions with tetrazines, the endo-BCN isomer is also slightly faster than the exo isomer.[9]

Experimental Protocols

Protocol 1: Labeling of a Protein with endo-BCN-NHS Carbonate

This protocol describes the general procedure for labeling a protein with **endo-BCN-NHS carbonate**. Optimization may be required for specific proteins.

Materials:

- Protein of interest (in an amine-free buffer like PBS, pH 7.2-7.4)
- endo-BCN-NHS carbonate**
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

- Quenching buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Protein Preparation: Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) and stabilizers (e.g., bovine serum albumin). Exchange the buffer to the reaction buffer if necessary. Adjust the protein concentration to 1-5 mg/mL.
- Reagent Preparation: Immediately before use, prepare a stock solution of **endo-BCN-NHS carbonate** in anhydrous DMF or DMSO (e.g., 10 mg/mL).
- Labeling Reaction:
 - Add a 10-20 fold molar excess of the dissolved **endo-BCN-NHS carbonate** to the protein solution.
 - Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted **endo-BCN-NHS carbonate**. Incubate for 30 minutes at room temperature.
- Purification: Remove excess, unreacted **endo-BCN-NHS carbonate** and byproducts by size-exclusion chromatography or dialysis.
- Characterization (Optional): The degree of labeling (DOL), which is the average number of BCN molecules per protein, can be determined using mass spectrometry.

Protocol 2: Fluorescent Labeling of a BCN-Modified Protein via SPAAC

This protocol details the reaction of a BCN-labeled protein with an azide-functionalized fluorescent dye.

Materials:

- BCN-labeled protein (from Protocol 1)
- Azide-functionalized fluorescent dye
- Reaction buffer: PBS, pH 7.2-7.4

Procedure:

- Reagent Preparation: Prepare a stock solution of the azide-functionalized fluorescent dye in an appropriate solvent (e.g., DMSO).
- SPAAC Reaction:
 - Add a 2-5 fold molar excess of the fluorescent azide to the BCN-labeled protein solution.
 - Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C, protected from light.
- Purification: Remove the unreacted fluorescent azide using size-exclusion chromatography or dialysis.
- Analysis: The final fluorescently labeled protein can be analyzed by SDS-PAGE with in-gel fluorescence scanning and its concentration and DOL determined by UV-Vis spectrophotometry.

Protocol 3: Fluorescent Labeling of a BCN-Modified Protein via IEDDA

This protocol outlines the reaction of a BCN-labeled protein with a tetrazine-functionalized fluorescent dye.

Materials:

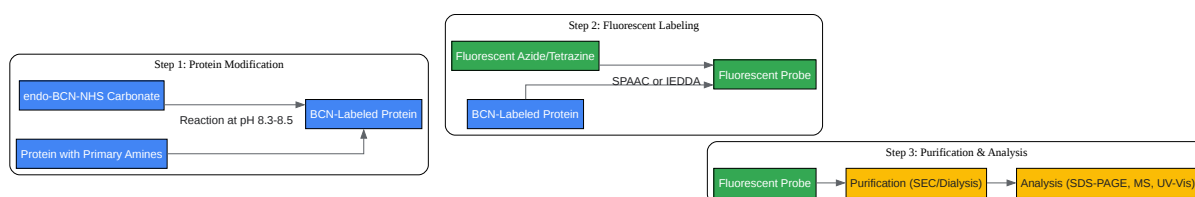
- BCN-labeled protein (from Protocol 1)
- Tetrazine-functionalized fluorescent dye

- Reaction buffer: PBS, pH 7.2-7.4

Procedure:

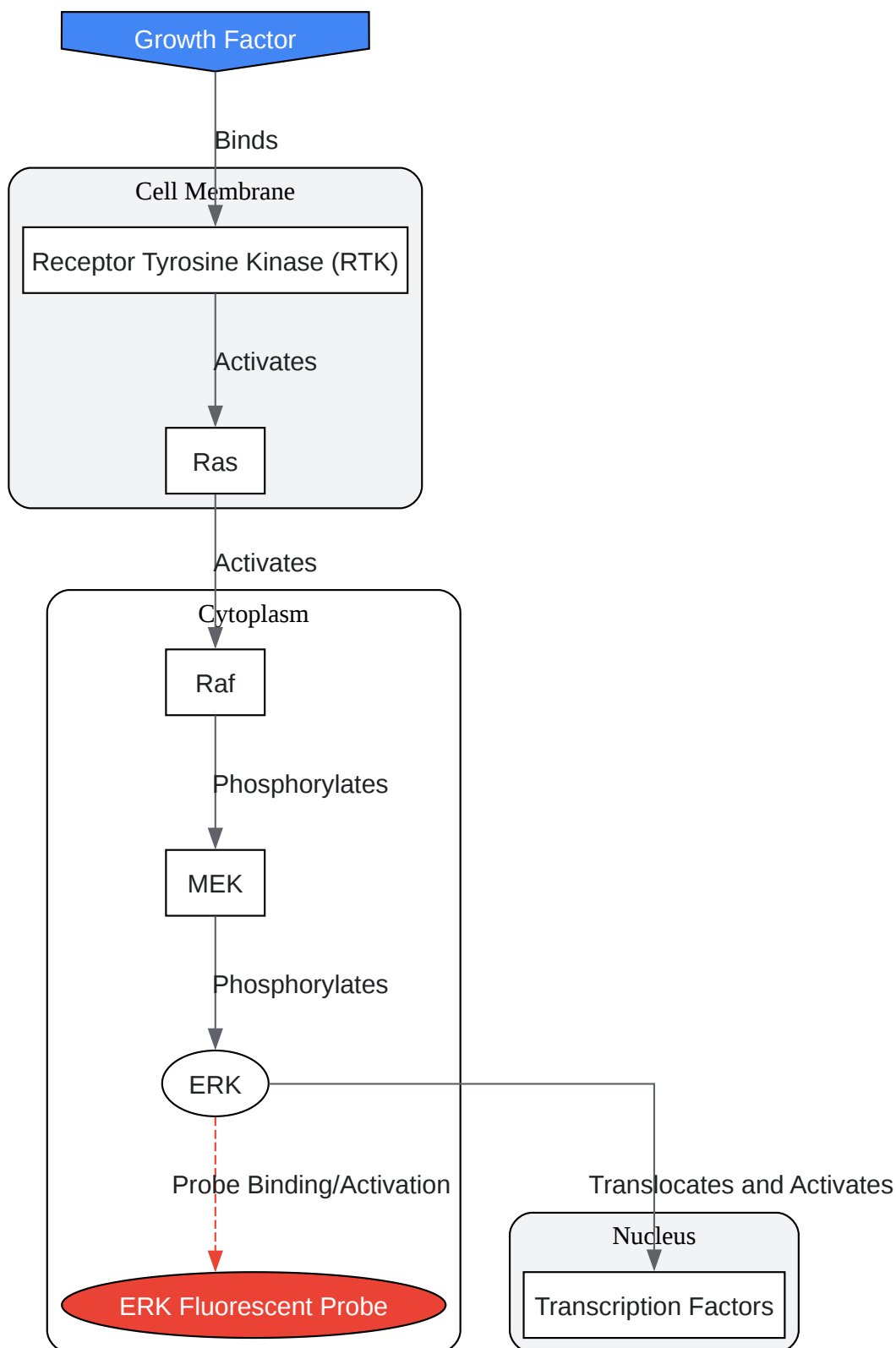
- Reagent Preparation: Prepare a stock solution of the tetrazine-functionalized fluorescent dye in a suitable solvent (e.g., DMSO).
- IEDDA Reaction:
 - Add a 2-5 fold molar excess of the fluorescent tetrazine to the BCN-labeled protein solution.
 - The IEDDA reaction is typically very fast. Incubate for 30-60 minutes at room temperature, protected from light.
- Purification: Remove the unreacted fluorescent tetrazine using size-exclusion chromatography or dialysis.
- Analysis: Analyze the resulting fluorescently labeled protein by SDS-PAGE with in-gel fluorescence and determine the concentration and DOL using UV-Vis spectrophotometry.

Visualizations



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Caption: Experimental workflow for creating a fluorescent probe.



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Caption: Ras/ERK MAPK signaling pathway and probe interaction.

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- To cite this document: BenchChem. [Application Notes for endo-BCN-NHS Carbonate in Fluorescent Probe Creation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3027895#endo-bcn-nhs-carbonate-for-creating-fluorescent-probes]

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